molecular formula C15H13NO2S2 B2571992 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide CAS No. 2034566-15-7

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide

Cat. No. B2571992
M. Wt: 303.39
InChI Key: XJHUFQPWGGGMRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Antiviral and Antibacterial Agents

Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses, with studies highlighting the synthesis and biological characterization of these compounds as potent antivirals. Systematic structure-activity relationship studies have shown the significant influence of the heterocyclic moiety on anti-influenza activity (Yu Yongshi et al., 2017). Additionally, furan and thiophene-2-carboxamide analogs have been investigated for their in vitro antibacterial activities against drug-resistant bacteria, demonstrating potential as novel antimicrobial agents (A. Siddiqa et al., 2022).

Antitumor Activity

Research on furan and thiophene analogs of tiazofurin, namely furanfurin and thiophenfurin, has revealed their synthesis, structure, and antitumor activity. Thiophenfurin, in particular, showed cytotoxicity in vitro toward various cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (P. Franchetti et al., 1995).

Materials Science Applications

In the field of materials science, phenothiazine derivatives with furan as a conjugated linker have been synthesized and used in dye-sensitized solar cells, showing improved solar energy-to-electricity conversion efficiency. This highlights the role of furan and thiophene derivatives in enhancing the performance of photovoltaic devices (Se Hun Kim et al., 2011).

properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c17-15(12-5-8-19-10-12)16-6-3-13-1-2-14(20-13)11-4-7-18-9-11/h1-2,4-5,7-10H,3,6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHUFQPWGGGMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC=C(S2)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide

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